molecular formula C24H27ClO6 B607307 Enavogliflozin CAS No. 1415472-28-4

Enavogliflozin

Cat. No. B607307
M. Wt: 446.92
InChI Key: KORCWPOBTZTAFI-YVTYUBGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .


Molecular Structure Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .


Physical And Chemical Properties Analysis

Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .

Scientific Research Applications

  • Efficacy and Safety in Type 2 Diabetes Treatment : A study compared enavogliflozin with dapagliflozin as an add-on to metformin therapy in Korean patients with T2DM. Enavogliflozin demonstrated significant improvement in glycemic control and was non-inferior to dapagliflozin. Additionally, it showed comparable effects on body weight and blood pressure, with both drugs being safe and well-tolerated (Han et al., 2023).

  • Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of enavogliflozin in mice and rats revealed dose-proportional pharmacokinetics following administration. Notably, enavogliflozin showed significant kidney distribution and favorable biliary excretion. The study highlighted the importance of considering species differences in metabolism and oral bioavailability during drug development (Pang et al., 2022).

  • Monotherapy in Type 2 Diabetes : Another study focused on enavogliflozin as a monotherapy in Korean patients with T2DM inadequately controlled with diet and exercise. Enavogliflozin significantly improved glycaemic control and exerted beneficial effects on body weight, blood pressure, and lipid profile without a significant increase in treatment-related adverse events (Kwak et al., 2023).

Future Directions

Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of Enavogliflozin as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like Enavogliflozin is considered an attractive option for patients with inadequate glycemic control and decreased renal function .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCWPOBTZTAFI-YVTYUBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enavogliflozin

CAS RN

1415472-28-4
Record name Enavogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENAVOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
32
Citations
SH Kwak, KA Han, KS Kim, JM Yu… - Diabetes, Obesity …, 2023 - Wiley Online Library
… AEs was observed for enavogliflozin. Conclusions: Monotherapy with enavogliflozin 0.3 mg improved glycaemic control in people with T2DM. Enavogliflozin therapy also exerted …
Number of citations: 4 dom-pubs.onlinelibrary.wiley.com
YS Yang, KW Min, SO Park, KS Kim… - Diabetes, Obesity …, 2023 - Wiley Online Library
… 0.5 mg enavogliflozin … enavogliflozin doses and placebo, respectively. The proportion of patients achieving HbA1c <7.0% at week 12 was significantly higher in the three enavogliflozin …
Number of citations: 9 dom-pubs.onlinelibrary.wiley.com
D Dutta, BG Harish, B Anne, L Nagendra - Diabetes & Metabolic Syndrome …, 2023 - Elsevier
… and safety of enavogliflozin in type-2 diabetes (T2DM). … the efficacy and safety of enavogliflozin in T2DM, either alone or in … Hence this meta-analysis analysed the role of enavogliflozin …
Number of citations: 3 www.sciencedirect.com
KS Kim, KA Han, TN Kim, CY Park, JH Park… - Diabetes & …, 2023 - Elsevier
Aims This study evaluated the efficacy and safety of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor, versus dapagliflozin in Korean patients with type 2 diabetes …
Number of citations: 1 www.sciencedirect.com
M Pang, SY Jeon, MK Choi, JH Jeon, HY Ji, JS Choi… - Pharmaceutics, 2022 - mdpi.com
This study investigated the pharmacokinetics and tissue distribution of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor that is currently in phase three clinical trials. …
Number of citations: 2 www.mdpi.com
MS Kim, YK Song, JS Choi, HY Ji, E Yang, JS Park… - Pharmaceutics, 2023 - mdpi.com
… for enavogliflozin and M1 were developed using published clinical trial data. The PBPK model for enavogliflozin … The pharmacokinetic parameters of enavogliflozin were predicted using …
Number of citations: 2 www.mdpi.com
KA Han, YH Kim, DM Kim, BW Lee, S Chon… - Diabetes & Metabolism …, 2023 - e-dmj.org
… This study evaluated the efficacy and safety of enavogliflozin as an add-on to metformin in … with enavogliflozin than dapagliflozin at week 24. Beneficial effects of enavogliflozin on body …
Number of citations: 2 www.e-dmj.org
J Golledge - Cardiovascular Research, 2023 - academic.oup.com
… 7 Smaller randomized trials have suggested that some SGLT2 inhibitors, such as enavogliflozin, reduce blood pressure, low-density lipoprotein-cholesterol (LDL-C), and triglyceride, 8 …
Number of citations: 3 academic.oup.com
B Dhakal, S Shiwakoti, EY Park, KW Kang… - Scientific Reports, 2023 - nature.com
… Porcine coronary artery and its endothelial cells were treated with NPs in the presence or absence of Enavogliflozin (ENA), a SGLT2 inhibitor and then SGLTs expression, senescence …
Number of citations: 1 www.nature.com
N Yun - The Journal of Korean Diabetes - synapse.koreamed.org
The latest therapeutic agent for diabetes is characterized by a longer lasting blood glucose control effect than existing treatments and stable blood glucose control. In addition, it has the …
Number of citations: 2 synapse.koreamed.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.